molecular formula C22H23ClN4O3 B12135651 Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate

Cat. No.: B12135651
M. Wt: 426.9 g/mol
InChI Key: JVDRQVFPTSFIAT-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C17H20ClN3O3 and a molecular weight of 349.81 g/mol . This compound is known for its unique structure, which includes a quinoline moiety, a pyridine ring, and a piperazine carboxylate group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce hydroquinoline compounds .

Scientific Research Applications

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting the replication process. The compound may also inhibit enzymes involved in cellular metabolism, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.

    Quinoline N-oxide: A derivative of quinoline with an oxygen atom attached to the nitrogen.

Uniqueness

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate is unique due to its combination of a quinoline moiety, a pyridine ring, and a piperazine carboxylate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on antibacterial, antifungal, and anticancer activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes an ethyl ester, a piperazine ring, and a substituted quinoline moiety. The presence of the 8-hydroxyquinoline scaffold is particularly notable, as it is associated with various biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 8-hydroxyquinoline exhibit potent antibacterial effects. For instance, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
8-Hydroxyquinoline Derivative AStaphylococcus aureus0.0039 mg/mL
8-Hydroxyquinoline Derivative BEscherichia coli0.025 mg/mL
This compoundPseudomonas aeruginosaTBD

The antibacterial activity is likely attributed to the ability of the compound to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Antifungal Activity

The antifungal properties of compounds containing the 8-hydroxyquinoline moiety have also been well-documented. For example, studies have shown that these compounds can inhibit the growth of various fungal strains.

Table 2: Antifungal Activity of Related Compounds

Compound NameFungi TestedMinimum Inhibitory Concentration (MIC)
5-Chloro-8-hydroxyquinolineCandida albicans0.005 mg/mL
This compoundAspergillus nigerTBD

The mechanism of action may involve chelation of essential metal ions required for fungal growth or disruption of fungal cell membrane integrity.

Anticancer Activity

Emerging research indicates that derivatives of ethyl 4-[...]-carboxylate exhibit promising anticancer properties. The 8-hydroxyquinoline scaffold has been linked to inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of several quinoline derivatives on human cancer cell lines, revealing that compounds similar to ethyl 4-[...]-carboxylate showed significant cytotoxicity against breast and lung cancer cells.
  • Mechanistic Insights : Research indicates that these compounds may act by inhibiting key enzymes involved in cell signaling pathways critical for tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the quinoline ring or piperazine moiety can significantly impact potency and selectivity.

Table 3: Structure-Activity Relationships

ModificationBiological Effect
Substitution at C7Increased antibacterial activity
Alteration in piperazine ringEnhanced cytotoxicity
Variation in ethyl groupImproved solubility and bioavailability

Properties

Molecular Formula

C22H23ClN4O3

Molecular Weight

426.9 g/mol

IUPAC Name

ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H23ClN4O3/c1-2-30-22(29)27-12-10-26(11-13-27)20(18-7-3-4-8-24-18)16-14-17(23)15-6-5-9-25-19(15)21(16)28/h3-9,14,20,28H,2,10-13H2,1H3

InChI Key

JVDRQVFPTSFIAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=CC(=C4C=CC=NC4=C3O)Cl

Origin of Product

United States

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